N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .
Mode of Action
The compound acts as a COX-2 inhibitor . It has a methylsulfonyl group that is adequately placed into the COX-2 active site . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby decreasing inflammation .
Pharmacokinetics
The compound’sin vitro and in vivo COX-2 inhibitory effects have been evaluated . One of the synthesized compounds showed a high COX-2 inhibitory effect with an IC50 value of 0.05 μM, even more than celecoxib, a reference drug .
Result of Action
The compound’s action results in moderate to good selectivity for the inhibition of the COX-2 enzyme . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation . In addition, the compound showed considerable inhibitory results when tested on MCF-7 breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot reaction using green solvents like PEG-400 and butan-1-ol . The reaction conditions often include the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, particularly against breast cancer cells . Additionally, it has shown promise as a selective cyclooxygenase-2 (COX-2) inhibitor, making it a potential candidate for anti-inflammatory drugs . The compound’s unique structure also makes it valuable in medicinal chemistry for the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives such as benzo[4,5]imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Uniqueness: What sets N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide apart is its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor and anticancer agent . Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in drug development.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-18-9-8-14(17-13-26-11-5-10-23-22(26)25-17)12-16(18)24-21(27)15-6-4-7-19(29-2)20(15)30-3/h4-13H,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZLYRIHMYUANY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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